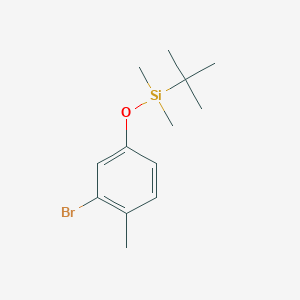

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Description

Properties

IUPAC Name |

(3-bromo-4-methylphenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BrOSi/c1-10-7-8-11(9-12(10)14)15-16(5,6)13(2,3)4/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPIXAMOGQEKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598821 | |

| Record name | (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164513-48-8 | |

| Record name | (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-methylphenoxy tert-butyl dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Standard Laboratory Protocol

Reagents and Conditions

-

Phenol derivative : 3-Bromo-4-methylphenol

-

Silylating agent : TBDMSCl (1.1–1.5 equiv)

-

Base : Imidazole (1.6–2.0 equiv) or triethylamine

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : Room temperature (20–25°C)

Procedure

-

Dissolve 3-bromo-4-methylphenol and imidazole in anhydrous DCM.

-

Add TBDMSCl dropwise under nitrogen atmosphere.

-

Stir until complete consumption of the phenol (monitored by TLC).

-

Quench with dilute HCl, extract with DCM, and dry over Na₂SO₄.

-

Purify via flash chromatography (hexanes:ethyl acetate = 99:1) or distillation.

Yield : 85–91% under optimized conditions.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining high purity (>98%). Key modifications include:

Solvent and Temperature Adjustments

Purification Strategies

-

Distillation : Effective for large-scale purification, achieving >95% purity.

-

Recrystallization : Employed for pharmaceutical-grade material using hexanes or ethanol-water mixtures.

Table 1. Comparison of Laboratory vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | DCM | Toluene |

| Base | Imidazole | Imidazole |

| Temperature | 25°C | 40–50°C |

| Reaction Time | 1–2 hours | 30–45 minutes |

| Purification | Flash Chromatography | Distillation |

| Yield | 85–91% | 88–90% |

Alternative Synthetic Pathways and Modifications

Bromination-Silylation Tandem Approach

In cases where 3-bromo-4-methylphenol is unavailable, a two-step synthesis from 4-methylphenol is feasible:

-

Bromination : Treat 4-methylphenol with N-bromosuccinimide (NBS) in CCl₄ under radical conditions (AIBN initiator) to yield 3-bromo-4-methylphenol.

Yield : 70–75% overall (40–50% bromination, 85–91% silylation).

Lewis Acid-Mediated Silylation

While less common, BF₃·OEt₂ has been explored to enhance electrophilicity of TBDMSCl in sterically demanding systems. However, this method offers no significant advantage for this compound and risks side reactions.

Critical Analysis of Reaction Parameters

Solvent Effects

Stoichiometric Considerations

-

TBDMSCl excess : >1.1 equiv ensures complete silylation but complicates purification.

-

Base equivalence : Imidazole (1.6–2.0 equiv) neutralizes HCl byproduct efficiently.

Challenges and Troubleshooting

Common Side Reactions

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The phenoxy ring can undergo oxidation to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are employed.

Major Products Formed

Substitution Reactions: Products include substituted phenoxy compounds with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include oxidized phenoxy compounds such as quinones.

Reduction Reactions: Products include hydrogenated phenoxy compounds.

Scientific Research Applications

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes and interactions.

Medicine: Utilized in the development of drug candidates and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the tert-butyl dimethylsilyl group play crucial roles in its chemical behavior. The bromine atom can participate in substitution reactions, while the tert-butyl dimethylsilyl group can protect the phenoxy ring from unwanted reactions, allowing for selective functionalization.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects on Phenoxy Ring

Table 1: Key Structural and Physical Properties of Analogous Silane Derivatives

*Estimated based on analogs.

Key Observations:

Substituent Position and Electronic Effects: The 4-methyl group in the target compound (vs. Bromine at the 3-position increases steric hindrance compared to smaller halogens (e.g., Cl in ), influencing reactivity in cross-coupling reactions.

Steric Protection :

- Bulky substituents like 2,6-di-tert-butyl in provide superior steric shielding compared to the target compound’s single methyl group, affecting reaction rates in nucleophilic substitutions.

Stability and Reactivity

- Hydrolytic Stability : The tert-butyldimethylsilyl group confers resistance to hydrolysis, but electron-withdrawing substituents (e.g., 4-OCH₃ in ) may slightly reduce stability compared to the methyl-substituted target compound.

- Thermal Stability: Bromine’s polarizability may lower melting/boiling points relative to non-halogenated analogs, though specific data are unavailable in the evidence.

- Reactivity in Cross-Coupling : Bromine’s position (para vs. meta) affects Suzuki-Miyaura coupling efficiency. For example, 3-bromo substitution (as in the target compound) is less reactive than 4-bromo isomers .

Biological Activity

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane is a silane compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C₁₃H₂₁BrOSi

- Molecular Weight : 301.3 g/mol

- Boiling Point : 293.6 ± 28.0 °C

- CAS Number : 164513-48-8

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Silanes are known for their reactivity and ability to form covalent bonds with biological macromolecules, which can lead to modulation of biochemical pathways.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Receptor Binding : It may also interact with cellular receptors, influencing signal transduction pathways critical for cell function.

Case Study: Anticancer Activity

A study investigating the anticancer properties of brominated phenolic compounds found that similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings suggest that this compound may possess similar properties.

Applications in Drug Development

The compound has been explored as a precursor in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance its efficacy as a therapeutic agent.

Table 1: Synthetic Applications

| Compound | Application | Reference |

|---|---|---|

| This compound | Precursor for drug synthesis | |

| Related brominated compounds | Anticancer agents | |

| Boronic acid derivatives | Suzuki-Miyaura coupling reactions |

Safety and Handling

As with many silanes, this compound should be handled with care due to potential hazards associated with silane compounds. Proper laboratory safety protocols should be followed, including the use of personal protective equipment (PPE).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.